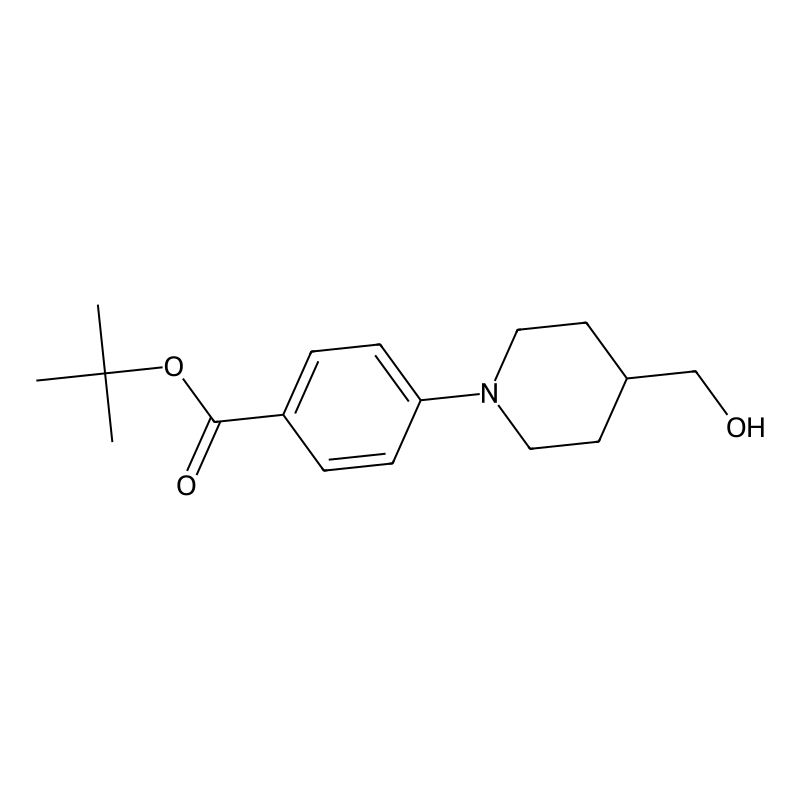

tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives. Its structure features a tert-butyl ester group, a benzoate moiety, and a piperidine ring with a hydroxymethyl substituent. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics and reactivity profile.

- Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The compound can undergo reduction reactions, converting the benzoate ester to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

- Esterification and Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acids and alcohols.

The biological activity of tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is primarily linked to its interactions with biological targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, potentially influencing their activity. The piperidine ring adds structural rigidity, enhancing the compound's binding affinity, while the benzoate moiety contributes to lipophilicity, aiding in membrane permeability. This compound has been explored for its potential use in treating neurological disorders and other conditions due to these properties .

The synthesis of tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate typically involves several steps:

- Formation of the Piperidine Ring: Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Hydroxymethyl Group: Functionalization of the piperidine ring using formaldehyde or other hydroxymethylating agents.

- Attachment of the Benzoate Moiety: Esterification reactions using benzoic acid derivatives and suitable coupling reagents.

- Addition of the Tert-butyl Group: Incorporating the tert-butyl group into the structure .

Tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate has several applications:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

- Organic Synthesis: Acts as a building block for creating more complex molecules, including heterocycles and natural product analogs.

- Materials Science: Utilized in developing novel materials with specific properties, such as polymers and coatings.

- Biological Studies: Employed in biochemical assays to investigate enzyme interactions and receptor binding .

Studies on interaction mechanisms indicate that tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate interacts with specific molecular targets through hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding its pharmacological effects and optimizing its use in drug development .

Tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Contains an aminomethyl group instead of hydroxymethyl | Alters reactivity and applications |

| Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate | Hydroxymethyl group on a different position of the phenyl ring | Affects chemical properties and biological activity |

| Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | Contains a hydroxyethyl group | Provides different steric and electronic effects |

These comparisons highlight the unique structural features and reactivity of tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, making it valuable in various scientific and industrial applications .